molecular formula C19H21N5O3S B287653 methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No. B287653
M. Wt: 399.5 g/mol
InChI Key: SPUXAOXIVRHRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential application in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A involves the inhibition of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. By inhibiting these pathways, methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A can reduce inflammation, induce apoptosis, and improve cognitive function.
Biochemical and Physiological Effects
methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. Additionally, methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A in lab experiments is its low toxicity and well-tolerated nature in animal models. Additionally, methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been shown to have a high level of efficacy in inhibiting cancer cell growth and reducing inflammation. However, one limitation of using methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A include further exploration of its potential application in cancer research, inflammation research, and neurological research. Additionally, future studies could investigate the optimal dosage and administration of methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A for maximum efficacy. Furthermore, research could explore the potential of methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A as a therapeutic drug for various diseases.

Synthesis Methods

Methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been synthesized using various methods, including the reaction of 4-chloro-6-(4-isopropylphenoxy)-2-(methylsulfanyl)pyrimidine with 5-amino-1H-pyrazole-4-carboxylic acid methyl ester in the presence of a base. Another method involves the reaction of 4-chloro-6-(4-isopropylphenoxy)-2-(methylsulfanyl)pyrimidine with 5-amino-1H-pyrazole-4-carboxylic acid in the presence of a catalyst. Both methods have been successful in synthesizing methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A with high yields.

Scientific Research Applications

Methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been studied for its potential application in various scientific research areas, including cancer research, inflammation research, and neurological research. In cancer research, methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate A has been shown to improve cognitive function and reduce neuroinflammation.

properties

Product Name

methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 5-amino-1-[2-methylsulfanyl-6-(4-propan-2-ylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C19H21N5O3S/c1-11(2)12-5-7-13(8-6-12)27-16-9-15(22-19(23-16)28-4)24-17(20)14(10-21-24)18(25)26-3/h5-11H,20H2,1-4H3

InChI Key

SPUXAOXIVRHRAR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)OC)N)SC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)OC)N)SC

Origin of Product

United States

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